An In-depth Technical Guide to Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
An In-depth Technical Guide to Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
For researchers, scientists, and professionals in drug development, Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose stands as a crucial synthetic intermediate. Its utility lies in its role as a glycosyl donor, facilitating the introduction of L-fucose moieties into more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in glycobiology and drug discovery.
Core Compound Data
Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose, a derivative of the deoxy sugar L-fucose, is a key building block in carbohydrate chemistry. The benzoyl protecting groups enhance its stability and influence the stereochemical outcome of glycosylation reactions.
| Property | Data |
| CAS Number | 855662-12-3[1][2] |
| Molecular Formula | C₂₇H₂₃BrO₇ |
| Molecular Weight | 539.37 g/mol |
| Synonyms | 6-Deoxy-L-galactopyranosyl Bromide Tribenzoate, 1-Bromo-2,3,4-tri-O-benzoyl-L-fucopyranoside |
| Physical Appearance | Data not available in the searched literature. |
| Melting Point | Data not available in the searched literature. |
| Optical Rotation | Data not available in the searched literature. |
| Solubility | Data not available in the searched literature. |
| ¹H NMR Data | Data not available in the searched literature. |
| ¹³C NMR Data | Data not available in the searched literature. |
Synthesis and Experimental Protocols
General Experimental Protocol for Synthesis
Objective: To synthesize Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose from a suitable L-fucose precursor.
Materials:
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1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
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Hydrogen bromide (33% in acetic acid)
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Dichloromethane (B109758) (anhydrous)
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Saturated sodium bicarbonate solution (ice-cold)
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Brine (ice-cold)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Methodology:
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Preparation of the Precursor: The synthesis would commence with the per-benzoylation of L-fucose to yield 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose. This is a standard procedure in carbohydrate chemistry.
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Bromination Reaction:
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Dissolve 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose in a minimal amount of anhydrous dichloromethane in a clean, dry round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add a stoichiometric amount of 33% hydrogen bromide in acetic acid to the stirred solution.
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Allow the reaction to proceed at 0°C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
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Work-up:
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Upon completion, dilute the reaction mixture with cold dichloromethane.
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Carefully transfer the mixture to a separatory funnel and wash sequentially with ice-cold water, ice-cold saturated sodium bicarbonate solution, and finally with ice-cold brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would require optimization for this particular substrate.
Caption: Generalized workflow for the synthesis of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose.
Application in Glycosylation Reactions
Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose serves as a glycosyl donor for the formation of α-L-fucosidic linkages, which are prevalent in biologically important glycans. The Koenigs-Knorr reaction is a classic method for such glycosylations, typically employing a heavy metal salt as a promoter.
General Experimental Protocol for Glycosylation
Objective: To perform a glycosylation reaction using Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose as the donor and a generic alcohol as the acceptor.
Materials:
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Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose (Glycosyl Donor)
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Alcohol Acceptor (e.g., a protected monosaccharide with a free hydroxyl group)
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Silver triflate or other suitable promoter
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Anhydrous dichloromethane or other aprotic solvent
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Molecular sieves (4 Å)
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Inert atmosphere (e.g., Argon or Nitrogen)
Methodology:
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Preparation:
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To a solution of the glycosyl donor and the alcohol acceptor in anhydrous dichloromethane under an inert atmosphere, add freshly activated 4 Å molecular sieves.
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Stir the mixture at room temperature for a specified time to ensure anhydrous conditions.
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Glycosylation:
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Cool the mixture to the desired temperature (e.g., -40 °C or 0 °C).
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Add the promoter (e.g., silver triflate) to the reaction mixture.
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Allow the reaction to proceed, monitoring its progress by TLC.
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Quenching and Work-up:
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Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine).
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Filter the reaction mixture through a pad of Celite to remove solids.
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Wash the filtrate with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: The resulting glycoside can be purified by column chromatography.
Caption: Generalized workflow for a glycosylation reaction using a fucopyranosyl bromide donor.
Role in Drug Development and Signaling Pathways
L-fucose is a terminal sugar on many cell surface glycans and plays a pivotal role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. The aberrant fucosylation of glycans is a hallmark of several diseases, most notably cancer, where it can contribute to metastasis and drug resistance.
Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose, as a precursor to fucosylated structures, is an invaluable tool for researchers studying these processes. It allows for the synthesis of specific fucosylated oligosaccharides and glycoconjugates, which can be used to:
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Investigate the binding specificity of fucose-binding proteins (lectins).
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Develop inhibitors of fucosyltransferases, enzymes that are often upregulated in cancer.
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Synthesize antigens for the development of carbohydrate-based vaccines.
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Create probes to study the role of fucosylation in cell signaling pathways.
One of the well-studied areas is the role of core fucosylation (the addition of an α-1,6-fucose to the innermost GlcNAc of N-glycans) in modulating growth factor receptor signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: The role of core fucosylation by FUT8 in modulating EGFR signaling.
